molecular formula C11H12O3 B1278719 (1R,2R)-2-(4-methoxyphenyl)cyclopropanecarboxylic acid

(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarboxylic acid

Cat. No. B1278719
M. Wt: 192.21 g/mol
InChI Key: CCTYOCDEILYYEF-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-2-(4-methoxyphenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-(4-methoxyphenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarboxylic acid

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1

InChI Key

CCTYOCDEILYYEF-VHSXEESVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged with 20 mL of tetrahydrofuran. To the stirred solvent was added ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate (8 g, 36 mmol). The reaction mixture was cooled to 0° C. and sodium hydroxide (2.1 g, 54 mmol) in water (5 mL) was added drop wise, followed by ethanol (10 mL). The reaction mixture was stirred for 8 h at room temperature. The reaction mixture was concentrated to distill off the solvent; the crude was acidified with 1N hydrochloric acid to make acidic pH and extracted with ethyl acetate (50 mL). The layers were separated; the organic layer was washed with brine solution (20 mL). The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as off white solid (6.5 g, yield: 94.2%). 1H NMR (300 MHz, CDCl3): δ 6.96-6.99 (d, 2H), 6.74-6.77 (d, 2H), 3.71 (s, 3H), 2.46-2.53 (m, 1H), 1.72-1.78 (m, 1H), 1.52-1.58 (m, 1H), 1.27-1.32 (m, 1H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
94.2%

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